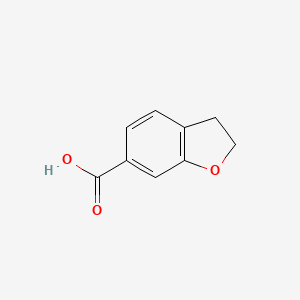
2,3-Dihydrobenzofuran-6-carboxylic acid
Cat. No. B1319496
Key on ui cas rn:
301836-57-7
M. Wt: 164.16 g/mol
InChI Key: GOWYEADOSDCIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06465493B1
Procedure details


Palladium bis(triphenylphosphine) dibromide (3 g) was added to a degassed methanolic solution (30 ml) of trifluoro-methanesulfonic acid 2,3-dihydro benzofuran-6-yl ester (5 g) and tributylamine (5 ml). The mixture was charged with carbon monoxide at 40 psi in a Berghoff pressure vessel then heated at 100° C. for 72 hours. The resulting methanolic solution of 2,3-dihydro-benzofuran-6-carboxylic acid methyl ester was treated with sodium hydroxide solution (50 ml of 2M aqueous solution) and stirred at room temperature for 18 hours. The reaction mixture was acidified to pH 1 with hydrochloric acid (5M aqueous solution) and extracted with ethyl acetate (300 ml). The ethyl acetate layer was separated and the product extracted into saturated sodium bicarbonate solution (200 ml). The sodium bicarbonate solution was acidified to pH 1 with hydrochloric acid (5M aqueous solution) and the resulting precipitate dissolved in ethyl acetate. The ethyl acetate layer was separated, dried (MgSO4) and evaporated to dryness under reduced pressure to yield the title compound (0.6 g, 20%). 1H NMR (250 MHz, CD3OD) δ: 3.20 (2H, t, J=8.6 Hz), 4.54 (2H, t, J=8.6 Hz), 7.23 (1H, d, J=8 Hz), 7.25 (1H, brs), 7.49(1H, dd, J=8 and 1 Hz).

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
trifluoro-methanesulfonic acid 2,3-dihydro benzofuran-6-yl ester
Quantity
30 mL
Type
reactant
Reaction Step Four


Name
Palladium bis(triphenylphosphine) dibromide
Quantity
3 g
Type
catalyst
Reaction Step Four

Name
Yield
20%
Identifiers


|
REACTION_CXSMILES
|
C(N(CCCC)CCCC)CCC.[C]=O.C[O:17][C:18]([C:20]1[CH:28]=[CH:27][C:23]2[CH2:24][CH2:25][O:26][C:22]=2[CH:21]=1)=[O:19].Cl>[Br-].[Br-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd+2].[OH-].[Na+]>[O:26]1[C:22]2[CH:21]=[C:20]([C:18]([OH:19])=[O:17])[CH:28]=[CH:27][C:23]=2[CH2:24][CH2:25]1 |f:4.5.6.7.8,9.10,^3:13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CC2=C(CCO2)C=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
[Compound]
|
Name
|
trifluoro-methanesulfonic acid 2,3-dihydro benzofuran-6-yl ester
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
|
Name
|
Palladium bis(triphenylphosphine) dibromide
|
|
Quantity
|
3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].[Br-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (300 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product extracted into saturated sodium bicarbonate solution (200 ml)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting precipitate dissolved in ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CCC2=C1C=C(C=C2)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.6 g | |
| YIELD: PERCENTYIELD | 20% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
